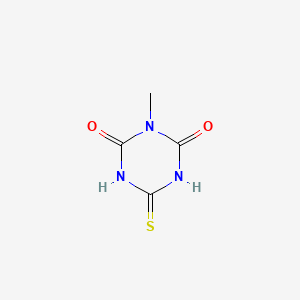

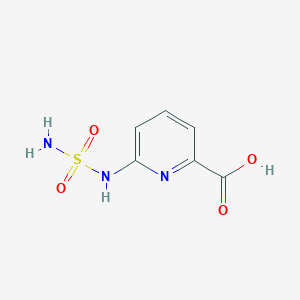

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione is a heterocyclic compound with the molecular formula C4H5N3O2S . It has a molecular weight of 159.17 . This compound is an intermediate for synthesizing ceftriaxone .

Chemical Reactions Analysis

The tautomeric transformations of a 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione molecule, which is similar to this compound, have been explored at the M062X/6-311G(d,p) level of theory in gas and solution phases .Physical And Chemical Properties Analysis

This compound has a density of 1.62±0.1 g/cm3 (Predicted), a melting point of 168-171 °C (lit.), a boiling point of 272.3°C at 760 mmHg, and a flashing point of 118.5°C .Applications De Recherche Scientifique

1. Molecular Stability and Tautomerization

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione and its derivatives have been examined for their molecular stability and tautomerization behaviors. A theoretical study on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione showed the molecule's stability in both gas and solution phases, highlighting its potential in various scientific applications due to its stable structure. The study also explored solvent effects on the molecule's vibrational characteristics and used natural bond orbital (NBO) analysis to understand its structure and bonding (Shajari & Ghiasi, 2018).

2. Synthesis and Crystal Structure

The compound's synthesis process and crystal structure have been a topic of research. The synthesis of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, for instance, was performed using specific reactants and conditions, leading to a structure characterized by various bonding interactions. These interactions play a crucial role in the arrangement of molecules in its crystal structure, indicating the compound's potential in material science and crystallography studies (Shajari et al., 2015).

Chemical Synthesis and Reactions

1. Novel Synthesis Methods

Several studies have focused on developing new methods for synthesizing this compound derivatives. For example, a research demonstrated a simple method for synthesizing these derivatives using an electrogenerated cyanomethyl base. This method offered advantages like good yields and mild conditions, indicating the compound's potential in synthetic chemistry (Sbei et al., 2016).

2. Reactions and Functionalization

The compound's reactions and functionalization have also been studied extensively. For instance, 6-Methyl-2-methylthio-4-oxopyrimidin-3(4H)-yl)acetohydrazide was shown to undergo cyclization and subsequent reactions to yield various derivatives, demonstrating the compound's reactivity and potential for creating a range of chemical entities (Jakubkienė et al., 2012).

Biocidal and Photovoltaic Applications

1. Biocidal Effects

Some studies have explored the biocidal effects of this compound derivatives. For instance, a novel polymer was synthesized by attaching 6-methyl-1,3,5-triazine-2,4-dione moieties to commercial polystyrene, which showed biocidal action against Staphylococcus aureas. This suggests potential applications in biocidal materials and water-filtering technologies (Sun, Chen & Worley, 1996).

2. Photovoltaic Device Applications

The potential of this compound derivatives in photovoltaic devices has also been a subject of research. A study investigated the chemical transformation of a derivative and its application in photovoltaic devices, highlighting its photodetection characteristics. This points to the compound's potential in the development of novel, efficient photovoltaic materials and devices (Halim et al., 2018).

Propriétés

IUPAC Name |

3-methyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-7-3(8)5-2(10)6-4(7)9/h1H3,(H2,5,6,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAPHBPHAQWXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2651171.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)